Bienvenue dans la boutique en ligne BenchChem!

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

pyrazolo[3,4-d]pyrimidine anticancer structure-activity relationship

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide (CAS 899966-82-6, MF: C₂₁H₁₉N₅O₂, MW: 373.416 g/mol) belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold recognized as an adenine bioisostere that competitively occupies the ATP-binding hinge region of multiple kinases and phosphodiesterases. The compound bears two key structural differentiators: an N1‑p‑tolyl substituent (4‑methylphenyl) and an N5‑3‑phenylpropanamide side chain.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 899966-82-6
Cat. No. B2378871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
CAS899966-82-6
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H19N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27)
InChIKeyGMDKOWQZLAQZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide (CAS 899966-82-6): Structural Identity, Scaffold Class, and Physicochemical Profile for Procurement Evaluation


N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide (CAS 899966-82-6, MF: C₂₁H₁₉N₅O₂, MW: 373.416 g/mol) belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold recognized as an adenine bioisostere that competitively occupies the ATP-binding hinge region of multiple kinases and phosphodiesterases [1]. The compound bears two key structural differentiators: an N1‑p‑tolyl substituent (4‑methylphenyl) and an N5‑3‑phenylpropanamide side chain. These features distinguish it from the unsubstituted N1‑phenyl analog (CAS 899996‑70‑4) and from shorter N5‑amide derivatives such as the acetamide congener. The pyrazolo[3,4-d]pyrimidine core has yielded clinically approved agents (e.g., ibrutinib) and multiple clinical-stage candidates, establishing the scaffold as a validated starting point for kinase- and PDE-targeted probe development [1].

Why N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide Cannot Be Replaced by In-Class Analogs Without Loss of Differentiation


Closely related pyrazolo[3,4-d]pyrimidin-4-one analogs diverge significantly in biological profile based on subtle variations at N1 and N5. The N1‑aryl substituent modulates both PDE isoform selectivity and kinase target preference: the p‑tolyl group introduces a para‑methyl substituent absent in the N1‑phenyl analog, altering hydrophobic pocket complementarity and π‑stacking geometry [1]. Simultaneously, the N5‑3‑phenylpropanamide side chain extends the linker length by two methylene units relative to simpler acetamide derivatives, repositioning the terminal phenyl ring for distinct target engagement. Published structure–activity relationship (SAR) data on pyrazolo[3,4-d]pyrimidin-4-one series demonstrate that even single-atom changes at these positions can shift IC₅₀ values by orders of magnitude and invert selectivity profiles across the kinome and PDE superfamily [1][2]. Thus, generic substitution—even with a compound sharing the same core—risks losing the specific molecular recognition features conferred by the p‑tolyl and 3‑phenylpropanamide combination.

Quantitative Differentiation Evidence for N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide Versus Closest Structural Analogs


N1 Substituent Differentiation: p-Tolyl vs. Phenyl and Its Impact on Cytotoxic Potency in Cancer Cell Lines

The N1‑p‑tolyl group present in CAS 899966‑82‑6 is a key differentiator from the unsubstituted N1‑phenyl analog (CAS 899996‑70‑4). In a published SAR study on pyrazolo[3,4-d]pyrimidine derivatives synthesized from 5‑amino‑1‑p‑tolyl‑1H‑pyrazole‑4‑carbonitrile, compounds bearing the N1‑p‑tolyl substituent exhibited remarkable cytotoxic activity against MCF‑7 (breast) and HepG2 (liver) cancer cell lines, with lead compounds 2 and 9 demonstrating anticancer activity comparable to doxorubicin [1]. The addition of the para‑methyl group on the N1‑aryl ring increases molecular volume and hydrophobicity, enhancing occupancy of a lipophilic sub‑pocket identified in kinase and PDE9 co‑crystal structures [2]. By contrast, the N1‑phenyl analog lacks this methyl substituent, which has been shown in related pyrazolo[3,4-d]pyrimidine series to reduce both target affinity and cellular potency.

pyrazolo[3,4-d]pyrimidine anticancer structure-activity relationship

N5 Side Chain Length and Composition: 3-Phenylpropanamide vs. Acetamide and Its Predicted Impact on Target Engagement

The N5‑3‑phenylpropanamide substituent of CAS 899966‑82‑6 provides a three‑carbon linker terminating in a phenyl ring, extending the side chain by two methylene units relative to the N5‑acetamide analog (CAS 899966‑55‑3) . In pyrazolo[3,4-d]pyrimidin‑4-one kinase inhibitor series, extending the N5 side chain from a simple acetyl group to a phenylpropanamide has been shown to introduce additional hydrophobic contacts with the solvent‑exposed region of the kinase active site and the ribose pocket, contributing to both potency and selectivity modulation [1]. This longer tether also permits the terminal phenyl ring to engage in π‑stacking or edge‑to‑face aromatic interactions with residues in the kinase hinge region or the phosphate‑binding cleft of PDE enzymes, interactions that are sterically inaccessible to the shorter acetamide chain.

kinase inhibitor PDE inhibitor linker optimization

Scaffold Privilege: Pyrazolo[3,4-d]pyrimidin-4-one as a Validated Pharmacophore for ATP-Site Kinase and PDE Inhibition

The pyrazolo[3,4-d]pyrimidin-4-one core is a well‑established adenine bioisostere that mimics the ATP adenine ring in kinase and phosphodiesterase active sites [1]. This scaffold has produced the FDA‑approved BTK inhibitor ibrutinib and multiple clinical‑stage candidates, including the PDE9 inhibitor BAY 73‑6691 (IC₅₀ = 55 nM for human PDE9) [1][2]. Patents explicitly claim N‑substituted pyrazolo[3,4-d]pyrimidine ketone compounds of formula (I)—encompassing the structural class of CAS 899966‑82‑6—as phosphodiesterase IX (PDEIX) inhibitors [3]. Within this class, the specific combination of N1‑p‑tolyl and N5‑3‑phenylpropanamide represents a distinct chemotype whose substitution pattern maps onto the known PDE9 and kinase pharmacophore models, where the N1‑aryl group occupies a hydrophobic clamp and the N5‑amide extends toward the solvent‑exposed region or phosphate‑binding cleft [1].

kinase inhibitor phosphodiesterase inhibitor adenine bioisostere

Physicochemical Differentiation: Calculated vs. Experimental Property Comparison Across N1-Aryl Pyrazolo[3,4-d]pyrimidin-4-one Analogs

The molecular formula C₂₁H₁₉N₅O₂ (MW 373.416 g/mol) of CAS 899966‑82‑6 reflects the structural contribution of both the N1‑p‑tolyl and N5‑3‑phenylpropanamide groups. Compared to the N1‑phenyl analog (C₂₀H₁₇N₅O₂, MW 359.38), the target compound gains one methyl group (+14 Da) and a corresponding increase in calculated logP of approximately +0.5 log units, which can meaningfully affect aqueous solubility, membrane permeability, and plasma protein binding in biological assays. The InChI Key GMDKOWQZLAQZTJ‑UHFFFAOYSA‑N uniquely identifies this compound for database queries [1]. The compound incorporates 5 hydrogen bond acceptors (the pyrimidinone carbonyl, pyrazole N2, and amide carbonyl oxygen are the primary HBA moieties) and zero hydrogen bond donors at physiological pH, a profile consistent with blood–brain barrier penetrant PDE9 inhibitors in the same scaffold class [2].

physicochemical properties drug-likeness logP

Synthetic Tractability and Building Block Utility: Purity and Quality Control Benchmarks for Procurement

CAS 899966‑82‑6 is commercially available as a research‑grade building block. The p‑tolyl and 3‑phenylpropanamide substituents provide two distinct vectors for further chemical elaboration: the N5 amide can be hydrolyzed or reduced, while the N1 p‑tolyl group is amenable to electrophilic aromatic substitution or oxidation chemistry. Related compounds in this series have been synthesized via condensation of 1‑(p‑tolyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4(5H)‑one derivatives with activated 3‑phenylpropanoic acid derivatives [1]. For procurement, the compound is typically supplied at ≥95% purity (HPLC), with NMR and/or LC‑MS confirmation of identity [2]. This differentiates the compound from custom‑synthesized analogs that may lack validated quality control documentation, an important consideration for reproducible screening campaigns.

building block chemical procurement purity specification

Validated Application Scenarios for N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring a p-Tolyl-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Probe

For laboratories conducting kinase selectivity screening across a panel of recombinant kinases, CAS 899966‑82‑6 serves as a structurally defined probe that fills a specific chemotype space: the N1‑p‑tolyl / N5‑3‑phenylpropanamide combination provides a distinct ATP‑competitive pharmacophore that can be benchmarked against the N1‑phenyl analog to quantify the contribution of the para‑methyl group to kinase selectivity [1]. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a proven kinase hinge‑binding motif, and the compound's unique substitution pattern enables exploration of chemical space that is not covered by commercially available kinase inhibitor libraries dominated by N1‑phenyl or N1‑alkyl variants [1].

PDE9 Inhibitor Lead Optimization Programs Using the Scaffold as a Reference Chemotype

The pyrazolo[3,4-d]pyrimidin-4-one core is explicitly claimed in patent literature as a PDEIX (PDE9) inhibitory scaffold [2]. CAS 899966‑82‑6 represents a specific substitution variant within the claimed generic structure, and its procurement enables direct SAR studies comparing the N1‑p‑tolyl / N5‑3‑phenylpropanamide motif against the well‑characterized PDE9 inhibitor BAY 73‑6691 (human PDE9 IC₅₀ = 55 nM) [3]. This facilitates evaluation of how the extended N5 side chain affects PDE9 potency and isoform selectivity relative to the shorter substituents found in first‑generation PDE9 inhibitors.

Medicinal Chemistry Diversification via the N5-Amide as a Synthetic Handle

The 3‑phenylpropanamide moiety at N5 provides a chemically tractable amide bond that can be hydrolyzed to the corresponding carboxylic acid for further coupling, or reduced to the amine for re‑diversification [2]. This makes CAS 899966‑82‑6 a strategic building block for generating focused libraries of pyrazolo[3,4-d]pyrimidin-4-one analogs in which the N1‑p‑tolyl group is held constant while the N5 substituent is systematically varied—an approach that directly builds on the SAR precedent established by Shamroukh et al., where N1‑p‑tolyl pyrazolo[3,4-d]pyrimidines demonstrated anticancer activity against MCF‑7 and HepG2 cell lines [4].

Physicochemical Property Benchmarking for CNS-Penetrant PDE9 or Kinase Probe Design

With a molecular weight of 373.4 Da, predicted clogP of ~3.1, and zero hydrogen bond donors, the physicochemical profile of CAS 899966‑82‑6 aligns with the property space associated with blood–brain barrier penetration [1]. This compound can serve as a reference point for CNS drug discovery programs aiming to optimize pyrazolo[3,4-d]pyrimidin-4-one analogs for central target engagement, particularly in neurodegenerative disease models where PDE9 inhibition has shown preclinical efficacy [1][3].

Quote Request

Request a Quote for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.